molecular formula C17H17ClN6O3 B2976464 N-(3-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251590-87-0

N-(3-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2976464
CAS No.: 1251590-87-0
M. Wt: 388.81
InChI Key: DAXNZFKOHGFZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a [1,2,4]triazolo[4,3-a]pyrazin core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Compounds within this structural class, particularly those incorporating the 8-morpholino substitution and acetamide side chain, have demonstrated significant research potential as inhibitors of poly(ADP-ribose) polymerase (PARP) . PARP inhibition represents a promising therapeutic strategy for investigating cancer treatment mechanisms, particularly through synthetic lethality approaches in DNA repair-deficient malignancies . Beyond oncology research, this compound class shows applicability in studying cardiovascular diseases, inflammatory conditions, and neurodegenerative disorders where PARP activation plays a pathophysiological role . The molecular structure incorporates key pharmacophoric elements including the morpholine moiety which often enhances solubility and pharmacokinetic properties, and the chlorophenyl group which can contribute to target binding affinity. Researchers exploring targeted protein degradation platforms such as PROteolysis TArgeting Chimeras (PROTACs) may find this compound of particular interest for developing novel degraders targeting specific disease-relevant proteins . This product is supplied for research applications exclusively and is not intended for diagnostic or therapeutic use. Comprehensive product documentation including handling instructions, storage recommendations, and safety data is provided with each shipment. Researchers should consult the Certificate of Analysis for batch-specific information and conduct all necessary safety assessments prior to use.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O3/c18-12-2-1-3-13(10-12)20-14(25)11-24-17(26)23-5-4-19-15(16(23)21-24)22-6-8-27-9-7-22/h1-5,10H,6-9,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXNZFKOHGFZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes:

  • Chlorophenyl group
  • Morpholino moiety
  • Triazolo-pyrazine core

The molecular formula is C15H17ClN4O2C_{15}H_{17ClN_{4}O_{2}} with a molecular weight of approximately 320.77 g/mol. The presence of these functional groups suggests diverse chemical properties and biological activities, including potential interactions with various biological targets that could influence cell proliferation and apoptosis pathways .

Antimicrobial Activity

Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit a range of biological activities, particularly antimicrobial properties. For instance, compounds structurally similar to this compound have shown moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically:

  • One study reported that certain triazolo[4,3-a]pyrazine derivatives demonstrated MIC values comparable to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Compounds within the triazolo[4,3-a]pyrazine class have also been evaluated for their anticancer properties. Notably:

  • A related compound demonstrated significant anti-tumor activity against various cancer cell lines (A549, MCF-7, HeLa) with IC50 values indicating potent inhibitory effects . These findings suggest that this compound may share similar anticancer mechanisms.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in various studies. Key findings include:

  • Compounds with electron-donating groups at specific positions exhibited enhanced antibacterial activity .
  • The presence of a morpholino group combined with the triazolo core structure contributes to its unique reactivity and biological properties compared to other similar compounds .

Comparative Analysis of Similar Compounds

A comparative analysis highlights the uniqueness of this compound against other structurally related compounds:

Compound NameStructure FeaturesBiological ActivityUniqueness
4-(3-Chlorophenyl)-1-[3-(3-oxo-2,3-dihydro-1,2,4-triazolo[4,3-a]pyridin-2-yl)propyl]piperazine N1-Oxide HydrochlorideChlorophenyl group; piperazine ringAntidepressant propertiesDifferent core structure compared to triazolo-pyrazine
6-[2-(4-fluorophenyl)-8-morpholin-4-ylimidazo[1,2-a]pyrazin-3-yl]-3H-1,3-benzoxazol-2-oneFluorophenyl group; benzoxazole moietyAnticancer activityContains a benzoxazole instead of a triazole
1-[4-[2-benzyl-3-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-8-yl]piperazin-1-yl]ethanoneBenzyl group; imidazo-pyrazine structureAntitumor activityDifferent substituents leading to varied activity

Scientific Research Applications

N-(3-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a chemical compound employed in scientific research, possessing a unique structure featuring a chlorophenyl group and a morpholino moiety attached to a triazolo-pyrazine core. The presence of these functional groups indicates potential for diverse chemical properties and biological activities. This compound, with the molecular formula C16H15ClN6O3 and a molecular weight of approximately 320.77 g/mol, is noted for its potential biological activity, particularly in pharmacology. Compounds with similar structures often display antitumor, antifungal, and antibacterial properties. The specific biological activities of this compound may be attributed to its ability to interact with various biological targets, potentially influencing pathways involved in cell proliferation and apoptosis.

Potential Applications

  • Pharmacology this compound exhibits significant biological activity, making it valuable in pharmacological research. Its interactions with biological systems could elucidate its mechanism of action and therapeutic potential. Further studies are needed to explore its binding affinities and the resulting biological effects on target cells or tissues.
  • Drug Discovery The compound is a candidate for drug development due to its unique structure and potential to interact with specific receptors or enzymes within biological systems. Its structure includes a chlorophenyl group and a morpholino moiety attached to a triazolo-pyrazine core which may confer distinct chemical reactivity and biological properties compared to similar compounds.
  • Antitumor, Antifungal, and Antibacterial Research Similar compounds often display antitumor, antifungal, and antibacterial properties. This suggests that this compound may have similar applications.

Structural Comparison

CompoundKey Structural FeaturesReported ActivityComments
This compoundChlorophenyl group, morpholino moiety, triazolo-pyrazine corePotential biological activityUniqueness lies in the specific substitution pattern and the morpholino group.
1-[4-[2-benzyl-3-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-8-yl]piperazin-1-yl]ethanoneBenzyl group; imidazo-pyrazine structureAntitumor activityDifferent substituents leading to varied activity.
(3Z)-N-(3-Chlorophenyl)-3-((3,5-dimethyl-4-((4-methylpiperazin-1-yl)carbonyl)-1H-pyrrol-2-yl)methylene)-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide; SU11274Chlorophenyl group, pyrrole, methylpiperazin groupMet Kinase InhibitorCell-permeable

Usage Notes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and molecular properties of the target compound with four analogs from the provided evidence:

Compound Name Substituent at Triazolopyrazine-8-position Acetamide Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound Morpholino 3-chlorophenyl Not explicitly provided Inferred ~430–450
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo...-N-(4-methoxybenzyl)acetamide () (4-Chlorobenzyl)sulfanyl 4-methoxybenzyl C₂₂H₂₀ClN₅O₃S 469.94
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo...-N-(2,5-dimethylphenyl)acetamide () (4-Chlorobenzyl)sulfanyl 2,5-dimethylphenyl C₂₂H₂₁ClN₅O₂S 454.95 (estimated)
2-(8-morpholino-3-oxo-[1,2,4]triazolo...-N-(3-phenylpropyl)acetamide () Morpholino 3-phenylpropyl Not provided Not provided
N-(3-methoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo...acetamide () 3-Methylpiperidin-1-yl 3-methoxyphenyl C₂₀H₂₄N₆O₃ 396.40

Key Observations :

  • Substituent Effects: The morpholino group (target compound and ) introduces polarity, likely improving aqueous solubility compared to sulfur-containing analogs (). The 3-methylpiperidine in may balance lipophilicity and basicity . The 3-chlorophenyl group (target) vs. 4-methoxybenzyl () or 2,5-dimethylphenyl () alters electronic and steric profiles. Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins, whereas methoxy or methyl groups could modulate metabolic stability .
  • ’s lower molecular weight (396.40 g/mol) suggests a more compact structure, possibly enhancing membrane permeability .
Antioxidant Activity ()

A related triazolopyrazine derivative (2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide) demonstrated antioxidant properties, suggesting the core triazolopyrazine scaffold may contribute to redox modulation. However, substituents like morpholino or chlorophenyl in the target compound could alter this activity by affecting electron-donating capacity or steric hindrance .

Docking Studies ()

AutoDock Vina, a widely used tool for predicting binding modes, highlights the importance of substituent interactions. For example:

  • The morpholino group’s oxygen may form hydrogen bonds with polar residues (e.g., serine or aspartate), enhancing binding affinity compared to sulfur-containing analogs (), which rely more on hydrophobic interactions .
  • The 3-chlorophenyl group’s chlorine atom could engage in halogen bonding with backbone carbonyls, a feature absent in methoxy or methyl-substituted analogs .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Morpholino-containing analogs (target, ) are predicted to exhibit enhanced solubility and target engagement compared to sulfur-linked derivatives. The 3-chlorophenyl group may improve metabolic stability over methoxy or methyl groups due to reduced oxidative susceptibility .
  • Further in vitro assays are needed to validate these hypotheses .

Q & A

Basic: What are the key synthetic strategies for preparing N-(3-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step heterocyclization and functionalization. A common approach includes:

  • Step 1: Formation of the triazolo[4,3-a]pyrazine core via cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates under reflux in THF or dioxane .
  • Step 2: Introduction of the morpholino group via nucleophilic substitution or amidation, often requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
  • Step 3: Acetamide coupling at the 2-position using chloroacetyl chloride or activated esters, with monitoring via TLC to optimize reaction time (typically 12–24 hours at 0–90°C) .
    Optimization Tips:
  • Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity .
  • Control temperature gradients to avoid side reactions (e.g., trifluoroacylation byproducts) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Confirm carbonyl (C=O) stretches at ~1650–1750 cm⁻¹ for the triazolo[4,3-a]pyrazinone and acetamide moieties .
  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl), morpholino methylenes (δ 3.5–3.7 ppm), and acetamide NH (δ 10.1–10.5 ppm) .
  • Elemental Analysis: Verify purity (>95%) and stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • Mass Spectrometry (HRMS): Use ESI+ to confirm molecular ion peaks (e.g., [M+H]⁺) and fragment patterns consistent with the triazolo-pyrazine cleavage .

Advanced: How can computational docking (e.g., AutoDock Vina) elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Target Preparation: Retrieve protein structures (e.g., kinases, GPCRs) from the PDB. Optimize hydrogen bonding and charge states using tools like PyMOL .
  • Ligand Preparation: Generate 3D conformers of the compound and derivatives using Open Babel, focusing on rotatable bonds in the morpholino and acetamide groups .
  • Docking Parameters: Set exhaustiveness ≥32, grid box dimensions covering active sites (e.g., 25 ų), and analyze binding poses for hydrogen bonds with catalytic residues (e.g., Asp86 in kinases) .
  • Validation: Compare docking scores (ΔG) with experimental IC₅₀ values to prioritize synthetic targets .

Advanced: What strategies are recommended for identifying biological targets of this compound?

Methodological Answer:

  • Phylogenetic Profiling: Screen against kinase/phosphatase panels using ATP-Glo assays to identify inhibition hotspots .
  • Pull-Down Assays: Functionalize the compound with biotin linkers for affinity chromatography, followed by SDS-PAGE and LC-MS/MS to isolate binding proteins .
  • Transcriptomics: Treat cell lines (e.g., HeLa, HEK293) and perform RNA-seq to identify differentially expressed pathways (e.g., apoptosis, mTOR) .

Advanced: How should researchers reconcile contradictions in reported synthetic yields or biological activities?

Methodological Answer:

  • Yield Discrepancies: Compare solvent purity (e.g., anhydrous vs. technical-grade DMF), reaction scales (micro vs. bulk), and heating methods (oil bath vs. microwave) .
  • Biological Variability: Standardize assay conditions (e.g., serum concentration, cell passage number) and validate with orthogonal assays (e.g., SPR for binding vs. cellular viability) .

Advanced: What role do solvent effects play in the stability and reactivity of intermediates during synthesis?

Methodological Answer:

  • Polar Solvents (DMF, DMSO): Stabilize charged intermediates (e.g., enolates during cyclization) but may promote hydrolysis of acetamide groups at elevated temperatures .
  • Ether Solvents (THF, Dioxane): Reduce side reactions in Friedel-Crafts-type steps but require strict moisture control to avoid lactamization .
  • Additives: Use molecular sieves or MgSO₄ to scavenge water in moisture-sensitive steps (e.g., trifluoroacylation) .

Advanced: How can modifications to the triazolo-pyrazine core enhance selectivity for therapeutic targets?

Methodological Answer:

  • Substituent Engineering: Introduce electron-withdrawing groups (e.g., -CF₃ at the 8-position) to enhance π-π stacking with hydrophobic pockets .
  • Ring Expansion: Replace morpholino with piperazine derivatives to modulate solubility and bioavailability while maintaining H-bond donor capacity .
  • Proteolysis-Targeting Chimeras (PROTACs): Conjugate the compound to E3 ligase ligands (e.g., lenalidomide) to degrade disease-associated proteins .

Advanced: What mechanistic studies are needed to clarify the compound’s mode of action in cellular models?

Methodological Answer:

  • Kinetic Assays: Measure time-dependent inhibition of putative targets (e.g., kinases) using radioactive ATP incorporation .
  • Mutagenesis: Engineer resistance-conferring mutations in target proteins (e.g., gatekeeper residues in kinases) to validate direct binding .
  • Metabolic Tracing: Use ¹³C-labeled glucose to assess impacts on glycolysis or TCA cycle flux in treated cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.